Cas no 2425-95-8 (2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole)

2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole is a high-purity aromatic heterocyclic compound featuring two primary amine functional groups attached to a central 1,3,4-oxadiazole core. This structure imparts excellent thermal stability, rigidity, and chemical resistance, making it suitable for advanced polymer applications, particularly as a monomer for high-performance polyimides, polyamides, and other specialty resins. Its symmetrical design and reactive amine groups enable efficient polymerization, yielding materials with enhanced mechanical properties and thermal endurance. The compound is also of interest in optoelectronics and liquid crystal research due to its conjugated system and potential for π-π stacking. Strict quality control ensures consistency for research and industrial use.
2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole structure
2425-95-8 structure
Product Name:2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole
CAS No:2425-95-8
MF:C14H12N4O
MW:252.271282196045
MDL:MFCD00042667
CID:260225
PubChem ID:24860141
Update Time:2025-06-13

2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline
    • 2,5-Bis(4-aminophenyl)-1,3,4-oxadiazole
    • 2,5-BIS(4-AMINOPHENYL)-1,3,4-OXADIAZOLE FOR FLUORESCENCE
    • 4-[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]aniline
    • Benzenamine,4,4'-(1,3,4-oxadiazole-2,5-diyl)bis-
    • 2-(n-aminophenyl)-5-(n-aminophenyl)-1,3,4-oxadiazole
    • 2,5-bis(4-aminobenzoyl)-1,3,4-oxadiazole
    • 2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole
    • 2,5-bis(4-aminophenylene)-1,3,4-oxadiazole
    • 2,5-bis(p-aminophenyl)-1,3,4-oxadiazole
    • BAO
    • Cambridge id 5161820
    • MLS001182263
    • MJZXFMSIHMJQBW-UHFFFAOYSA-N
    • HMS2851F21
    • HMS1578I18
    • OR183408
    • BAS 00090340
    • ZB003554
    • 2,5-BIS(4'-AMINOPHENYL)-1,3,4-OXADIAZOLE
    • SMR000567995
    • 2,5-bis(4-aminophenyl)-(1,3,4)oxadiazole
    • A877977
    • YSWG101
    • 4,4'-(1,3,4-OXADIAZOLE-2,5-DIYL)BIS(BENZENAMINE)
    • Benzenamine, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis-
    • 2,5-DI(P-AMINOPHENYL)-1,3,4-OXADIAZOLE
    • UNII-E9MHD9U8KY
    • B2169
    • AKOS000733204
    • EINECS 219-373-8
    • FT-0757232
    • 2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole, Dye content 90 %
    • T70628
    • 2,5-bis-(p-aminophenyl)-1,3,4-oxadiazole
    • E9MHD9U8KY
    • MFCD00042667
    • CS-0170163
    • NCGC00246650-01
    • CHEMBL1582375
    • 2,3-Bis(4-aminophenyl)-1,3,4-oxadiazole
    • AS-64989
    • NS00027600
    • {4-[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]phenyl}amine
    • DTXSID90178949
    • Z56888705
    • 2425-95-8
    • SCHEMBL601473
    • DTXCID00101440
    • MDL: MFCD00042667
    • Inchi: 1S/C14H12N4O/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H,15-16H2
    • InChI Key: MJZXFMSIHMJQBW-UHFFFAOYSA-N
    • SMILES: O1C(C2C=CC(=CC=2)N)=NN=C1C1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 252.10100
  • Monoisotopic Mass: 252.10111102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1.7
  • Topological Polar Surface Area: 91

Experimental Properties

  • Color/Form: Powder
  • Melting Point: 250-254 °C (lit.)
  • PSA: 90.96000
  • LogP: 3.73040
  • Sensitiveness: Sensitive to light; Sensitive to air
  • Solubility: Not determined

2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305 + P351 + P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S37/39
  • FLUKA BRAND F CODES:8-9-23
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole Pricemore >>

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2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole Suppliers

Amadis Chemical Company Limited
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(CAS:2425-95-8)2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole
Order Number:A877977
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:55
Price ($):294.0
Email:sales@amadischem.com

2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole Related Literature

Additional information on 2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole

Introduction to 2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole (CAS No: 2425-95-8)

2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole, identified by the chemical identifier CAS No 2425-95-8, is a significant compound in the field of pharmaceutical chemistry and materials science. This heterocyclic aromatic compound features a unique structural framework that has garnered considerable attention due to its versatile applications and potential in drug discovery and advanced material synthesis. The presence of amino groups at the para positions of the phenyl rings enhances its reactivity, making it a valuable intermediate in the development of various bioactive molecules.

The molecular structure of 2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole consists of a central oxadiazole ring substituted with two 4-aminophenyl groups. This configuration imparts distinct electronic and steric properties that are exploited in multiple chemical transformations. The oxadiazole core is known for its stability and ability to participate in various organic reactions, including nucleophilic substitutions and cycloadditions, which are pivotal in constructing complex molecular architectures.

In recent years, 2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole has been extensively studied for its pharmacological potential. Researchers have explored its derivatives as scaffolds for developing novel therapeutic agents targeting a range of diseases. The compound's ability to act as a precursor for biologically active molecules has been particularly highlighted in the synthesis of kinase inhibitors and antimicrobial agents. The amino functionalities provide opportunities for further derivatization, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

One of the most compelling aspects of 2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole is its role in materials science. The compound exhibits interesting electronic properties that make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs). Its rigid structure and conjugated system contribute to efficient charge transport, which is essential for applications in optoelectronic devices. Additionally, the oxadiazole moiety's thermal stability enhances the durability of materials derived from this compound, making it a promising candidate for high-performance polymers.

Recent advancements in computational chemistry have further illuminated the potential of 2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole. Molecular modeling studies have revealed insights into its interaction with biological targets, aiding in the rational design of more effective drugs. These simulations have helped predict binding affinities and identify key residues involved in drug-receptor interactions. Such findings are crucial for optimizing lead compounds during drug development pipelines.

The synthesis of 2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole involves multi-step organic reactions that highlight the compound's synthetic versatility. Traditional methods often employ palladium-catalyzed cross-coupling reactions to construct the core oxadiazole ring. However, emerging green chemistry approaches have introduced more sustainable methodologies that minimize waste and reduce energy consumption. These innovations align with global efforts to promote environmentally friendly chemical processes.

In conclusion, 2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole (CAS No: 2425-95-8) stands as a cornerstone in both pharmaceutical and materials science research. Its unique structural features and functional groups offer immense potential for developing innovative therapeutics and advanced materials. As research continues to uncover new applications for this compound, 2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole is poised to play an increasingly significant role in shaping the future of chemical innovation.

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Amadis Chemical Company Limited
(CAS:2425-95-8)2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole
A877977
Purity:99%
Quantity:5g
Price ($):294.0
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